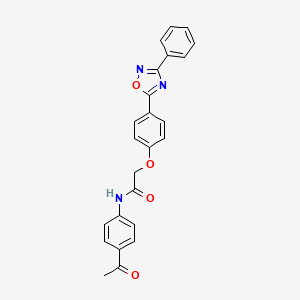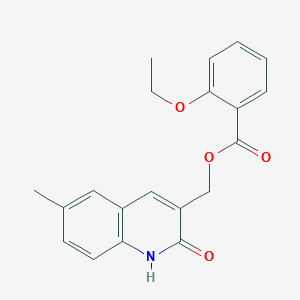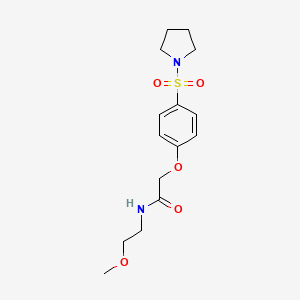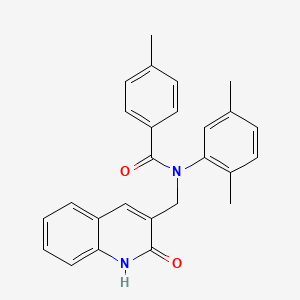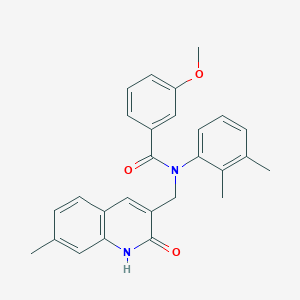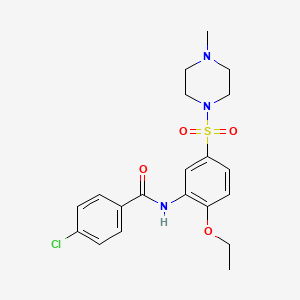
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor, which is responsible for mediating pain relief, mood regulation, and reward processing. SNC80 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wirkmechanismus
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide acts as a highly selective agonist of the delta-opioid receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This results in the modulation of pain perception, mood, and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, mood, and reward processing. It has also been shown to have anti-inflammatory properties and to be neuroprotective in certain contexts.
Vorteile Und Einschränkungen Für Laborexperimente
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has a number of advantages for use in lab experiments. It is highly selective for the delta-opioid receptor, which makes it a useful tool for investigating the physiological and biochemical effects of delta-opioid receptor activation. It also has a relatively long half-life, which allows for extended periods of receptor activation. However, this compound also has some limitations. It has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide. One area of interest is the investigation of the role of the delta-opioid receptor in the development and treatment of addiction. This compound has been shown to have potential as a treatment for opioid addiction, and further research in this area could lead to the development of new therapies. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of pain, mood disorders, and neurodegenerative diseases. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly with regard to its off-target effects at high concentrations.
Synthesemethoden
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with paraformaldehyde to form a piperidine intermediate. This intermediate is then reacted with 4-methoxybenzylamine to form the corresponding amine derivative. The final step involves the reaction of the amine derivative with 1-(methylsulfonyl)-3-nitrobenzene, followed by reduction to form this compound.
Wissenschaftliche Forschungsanwendungen
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the delta-opioid receptor, which makes it a useful tool for studying the physiological and biochemical effects of delta-opioid receptor activation. This compound has been used to investigate the role of the delta-opioid receptor in pain modulation, mood regulation, and addiction.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-28-18-6-4-16(5-7-18)15-23-22(25)17-10-12-24(13-11-17)31(26,27)19-8-9-20(29-2)21(14-19)30-3/h4-9,14,17H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUVBUAYYZPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

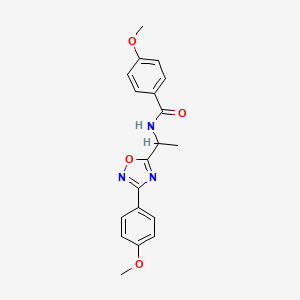

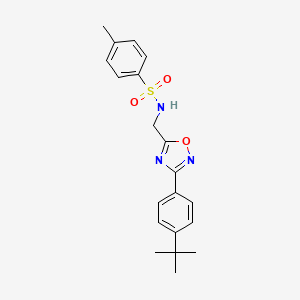


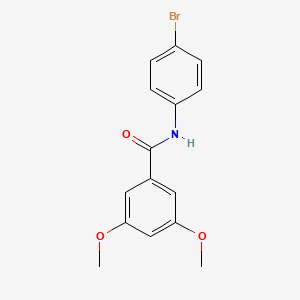
![7-Amino-2-pyridin-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7700554.png)
